molecular formula C6H12N2 B3055006 2-(Dimethylamino)butanenitrile CAS No. 62737-41-1

2-(Dimethylamino)butanenitrile

Cat. No.: B3055006
CAS No.: 62737-41-1
M. Wt: 112.17 g/mol
InChI Key: CAGISDHALCVYJO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)butanenitrile (CAS 62737-41-1) is a chemical compound with the molecular formula C 6 H 12 N 2 and a molecular weight of 112.17 g/mol . This organonitrile features both a nitrile group and a tertiary dimethylamino group on its carbon chain, making it a valuable building block or intermediate in synthetic organic chemistry . The presence of these functional groups suggests its potential utility in the development of more complex molecules, possibly for applications in pharmaceutical research or as a precursor for agrochemicals, although its specific mechanisms of action and applications are areas for further investigation by qualified researchers. This product is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is provided for Research and Further Manufacturing Use Only. It is strictly not intended for direct human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-4-6(5-7)8(2)3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGISDHALCVYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502057
Record name 2-(Dimethylamino)butanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62737-41-1
Record name 2-(Dimethylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2 Dimethylamino Butanenitrile Frameworks

Elucidation of Reaction Pathways and Kinetic Profiles

Understanding the stepwise processes and the rates at which they occur is fundamental to controlling chemical transformations.

The formation of butanenitrile frameworks can be achieved through various synthetic strategies, often involving multi-step sequences. A common approach to synthesizing derivatives like 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile involves a multi-step synthesis. This process typically begins with the formation of a chlorophenyl intermediate, followed by the addition of the butanenitrile backbone, and concludes with a final coupling reaction. One illustrative pathway involves the reaction of 4-chlorobenzaldehyde (B46862) with dimethylamine (B145610) hydrochloride to form a 4-chlorophenyl-N,N-dimethylamine intermediate. This is followed by a Michael addition with acrylonitrile (B1666552) under basic conditions to construct the butanenitrile backbone. The final step introduces the second dimethylamino group via coupling with 2-(dimethylamino)ethyl chloride.

Transformations of the butanenitrile core are diverse. The nitrile group can undergo reduction to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation. Conversely, the dimethylamino group can be oxidized to an N-oxide. The aromatic rings often present in these structures can undergo electrophilic substitution reactions.

A plausible mechanism for the addition of terminal alkynes to nitriles, catalyzed by lanthanide complexes, involves the initial activation of the alkyne C-H bond to form a lanthanide acetylide. acs.org This is followed by the coordination and insertion of a nitrile molecule into the metal-carbon bond, forming a key imino lanthanide intermediate. acs.org Protonation of this intermediate then yields the final addition product. acs.org

In the context of forming substituted γ-hydroxy butyrolactams from β-cyano ketones and aldehydes, a proposed mechanism involves the deprotonation of the cyanoketone (B1222219) to an enolate. semanticscholar.org This enolate then reacts with an aldehyde, and subsequent intramolecular cyclization onto the nitrile group forms an iminofuran intermediate. semanticscholar.org Ring-opening of this intermediate leads to a chalcone, which isomerizes to the final acrylamide (B121943) product under basic conditions. semanticscholar.org

The synthesis of methadone, a narcotic analgesic, involves the reaction of diphenylacetonitrile (B117805) with 2-chloro-N,N-dimethylpropan-1-amine to form a 3-(dimethylamino)butanenitrile (B15441800) derivative. jspmjscopr.edu.in This intermediate then reacts with a Grignard reagent to produce the final ketone structure. jspmjscopr.edu.in

For the reaction between chloroethylene oxide, a carcinogenic metabolite, and guanine, the second-order rate constant has been calculated to be 0.049 s⁻¹ M⁻¹, corresponding to an activation free energy of 19.5 kcal/mol. acs.org While not directly involving 2-(dimethylamino)butanenitrile, this data provides a reference for the kinetics of reactions involving similar functional groups.

The kinetic resolution of racemic secondary alcohols through asymmetric acylation is a powerful tool for obtaining chiral building blocks. thieme-connect.de The efficiency of this process is often described by the selectivity factor (s), which is a ratio of the rate constants for the acylation of the two enantiomers. For the resolution of aryl alkyl carbinols using a chiral ferrocene-derived DMAP catalyst, selectivity factors ranging from 32 to 95 have been achieved. thieme-connect.de The solvent can have a dramatic impact on both reactivity and enantioselectivity, with 2-methylbutan-2-ol often being the optimal choice. thieme-connect.de

ReactionCatalyst/ReagentKey Kinetic ParameterValue
Benzoylation of 3-chloroaniline4-(Dimethylamino)pyridine (DMAP)Rate Enhancement vs. Pyridine~10,000-fold thieme-connect.de
Reaction of Chloroethylene Oxide with Guanine-Second-order rate constant0.049 s⁻¹ M⁻¹ acs.org
Kinetic Resolution of Aryl Alkyl CarbinolsChiral Ferrocene-derived DMAPSelectivity Factor (s)32 - 95 thieme-connect.de

Role of Functional Groups in Directing Reactivity

The functional groups present in this compound and its derivatives play a pivotal role in determining the molecule's chemical behavior.

The dimethylamino group is a key feature, contributing to the basicity of the molecule and influencing its reactivity. cymitquimica.com This basicity allows it to act as a nucleophile or a base, participating in a variety of chemical transformations. For instance, in the synthesis of certain heterocyclic compounds, the dimethylamino group can act as a good leaving group, facilitating addition-elimination mechanisms. researchgate.net This is observed in the reaction of β-enaminones with 5-amino-1H-pyrazoles, where the initial condensation is directed by the departure of the dimethylamino group. researchgate.net

The nucleophilicity of the dimethylamino group is also crucial in reactions such as its substitution with other functional groups. The presence of this group enhances the molecule's ability to participate in electrophilic reactions.

The nitrile group (-C≡N) is a versatile functional group known for its polarity and reactivity. cymitquimica.comsolubilityofthings.com It can participate in a wide range of organic transformations, making it a valuable synthetic handle. One of the most common reactions of the nitrile group is its reduction to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

The nitrile group can also undergo nucleophilic addition reactions. cymitquimica.com For example, it can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. This is a key step in the synthesis of methadone from a butanenitrile intermediate. jspmjscopr.edu.in Furthermore, the nitrile group can participate in cyclization reactions. In the presence of a base, nitriles can undergo the Thorpe reaction, which is a self-condensation involving nucleophilic addition. longdom.org

The electronic properties of substituents on the butanenitrile framework can influence the reactivity of the nitrile group. For instance, in the addition of terminal alkynes to nitriles, electron-donating substituents on the nitrile-containing reactant can lead to slightly decreased yields compared to electron-withdrawing substituents. acs.org

Functional GroupType of ReactionExample
DimethylaminoNucleophilic SubstitutionReplacement by another functional group.
DimethylaminoLeaving GroupIn addition-elimination reactions for heterocycle synthesis. researchgate.net
NitrileReductionConversion to a primary amine using LiAlH₄.
NitrileNucleophilic AdditionReaction with Grignard reagents to form ketones. jspmjscopr.edu.in
NitrileCyclizationThorpe reaction (self-condensation). longdom.org

Regioselectivity and Stereoselectivity in Butanenitrile Chemistry

Controlling the regio- and stereochemical outcome of reactions is a central theme in modern organic synthesis. In reactions involving butanenitrile frameworks, the interplay of steric and electronic factors, as well as the choice of catalysts and reaction conditions, can dictate the selectivity.

The regioselectivity of reactions on substituted butanenitriles is often influenced by the directing effects of the existing functional groups. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, the use of a dimethylamino leaving group can control the regioselectivity of the initial condensation step. researchgate.net Similarly, in lanthanide-mediated hydroamination reactions, the choice of substrate can determine whether the Markovnikov or anti-Markovnikov addition product is formed. acs.org

The development of chiral catalysts has enabled enantioselective transformations of butanenitrile derivatives and related compounds. Chiral acyl-transfer catalysts, such as modified 4-(dimethylamino)pyridines, have been successfully employed in the kinetic resolution of racemic alcohols, achieving high levels of enantioselectivity. thieme-connect.de The stereoelectronic properties of the catalyst and the substrate, as well as the reaction conditions, are critical for achieving the desired stereochemical control. acs.org

Factors Governing Regiochemical Outcomes

The regioselectivity of reactions involving butanenitrile frameworks is a critical aspect that dictates the final structure of the product. The outcome is often governed by a combination of electronic effects, steric hindrance, reaction conditions, and the nature of the leaving groups. In the synthesis of heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, the dimethylamino group can serve as a key controlling element.

Research into the synthesis of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines has shown that the regioselectivity can be effectively controlled by using a dimethylamino leaving group. researchgate.net The reaction proceeds through an initial condensation via an aza-Michael type addition-elimination mechanism. researchgate.net In this process, the nucleophilic NH2 group of a starting aminopyrazole selectively attacks the β-carbon of a β-enaminone derivative, facilitated by the departure of the dimethylamino group. researchgate.net Subsequently, a cyclocondensation occurs through a nucleophilic attack by the pyrazolic nitrogen on the remaining carbonyl group, which, after the loss of a water molecule, leads to the desired regioisomer. researchgate.net

The choice of reactants and reaction conditions, such as the heating method, can also significantly influence regiochemical outcomes. For instance, in reactions of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various electrophiles, the use of microwave irradiation has been shown to modulate the regioselectivity of the cyclization, leading to the selective formation of specific pyrazolo[1,5-a]pyrimidine (B1248293) isomers over other possibilities. nih.gov Structural elucidation using NMR and solid-state studies is crucial to confirm the regiochemistry, ruling out alternative products. nih.gov For example, 1H and 13C NMR spectra can provide clear evidence of cyclization occurring through the pyrazole (B372694) ring's nitrogen, confirming the formation of the intended angular isomer over other potential linear or alternative regioisomeric products. nih.gov

The synthesis of more complex molecules incorporating the butanenitrile structure also relies on precise control of reaction parameters. In a multi-step synthesis of a chlorophenyl-containing butanenitrile derivative, the regioselectivity of each step is controlled by specific conditions. The initial formation of a 4-chlorophenyl intermediate via Friedel-Crafts alkylation and the subsequent Michael addition with acrylonitrile are directed by the choice of catalyst (e.g., AlCl₃), base (e.g., K₂CO₃), solvent (e.g., DMF), and temperature.

Table 1: Factors Influencing Regiochemical Outcomes in Butanenitrile Framework Reactions
FactorDescriptionExample Application/MechanismReference
Leaving GroupThe nature of the group displaced during the reaction.The dimethylamino group in β-enaminones acts as a good leaving group, directing the initial nucleophilic attack to the β-carbon in an aza-Michael addition. researchgate.net
Reaction MechanismThe pathway of the reaction (e.g., addition-elimination, cyclocondensation).Initial aza-Michael addition followed by intramolecular cyclocondensation ensures the formation of a specific pyrazolo[1,5-a]pyrimidine regioisomer. researchgate.net
Catalyst/BaseChoice of catalyst or base can direct reactions to a specific site.In Michael additions, a base like K₂CO₃ is used to deprotonate the nucleophile, while a Lewis acid like AlCl₃ can activate substrates in Friedel-Crafts reactions.
Solvent and TemperatureReaction medium and energy input affect reaction rates and selectivity.Optimizing temperature (e.g., 60–70°C) and solvent (e.g., DMF vs. DMSO) can maximize the yield of the desired product in nitrile backbone formation.
Heating MethodConventional heating versus microwave irradiation.Microwave-assisted synthesis can enhance regioselectivity in cyclization reactions, favoring certain isomeric products. nih.gov

Stereochemical Control in Chiral Butanenitrile Syntheses

Achieving stereochemical control in the synthesis of chiral butanenitriles is essential for applications where specific enantiomers or diastereomers are required. The Strecker reaction, a classic method for synthesizing α-amino nitriles, traditionally yields racemic products. researchgate.net However, asymmetry can be introduced by using chiral reagents instead of ammonia. researchgate.net Recent studies have demonstrated that the stereochemistry of α-amino nitrile intermediates can be controlled and even inverted during the course of the reaction. nih.gov A reversible Strecker reaction, involving cyanide addition and elimination, has been shown to proceed with stereoinversion of the chiral aminonitrile, allowing for the synthesis of enantioenriched products with over 99% enantiomeric excess (ee). nih.gov

Several strategies have been developed to achieve stereoselective synthesis of butanenitrile derivatives:

Chiral Auxiliaries and Catalysts : The use of chiral auxiliaries, such as Evans oxazolidinones, or chiral catalysts, like BINOL-derived phosphoric acids, can effectively induce enantioselectivity in reactions like aldol (B89426) or Mannich additions to form the butanenitrile backbone.

Dynamic Kinetic Resolution (DKR) : This powerful technique combines a kinetic resolution process, often enzymatic (e.g., using lipases like CAL-B), with in-situ racemization of the slower-reacting enantiomer, typically using a racemization catalyst (e.g., Shvo's catalyst). thieme.de This allows for the theoretical conversion of a racemate into a single enantiomer with high yield and enantiomeric excess (>90% ee).

Substrate Control : In some cases, the inherent chirality of a starting material can direct the stereochemical outcome of subsequent reactions. For instance, pinane-based starting materials derived from (−)-α-pinene or (1R)-(−)-myrtenol have been used to synthesize pinane-fused oxazolidin-2-ones stereoselectively, which are precursors to chiral 2-amino-1,3-diols. beilstein-journals.org The stereochemistry of these products is confirmed using 2D NMR and X-ray crystallography. beilstein-journals.org

Metal-Catalyzed Asymmetric Synthesis : Late transition metal planar chiral complexes are increasingly used to induce enantioselectivity. nih.gov Palladium-catalyzed reactions, for example, have been employed for the stereoselective synthesis of C-glycosides, highlighting the challenges and successes in controlling stereochemistry. sioc-journal.cn

Table 2: Strategies for Stereochemical Control in Butanenitrile Synthesis
StrategyDescriptionKey Reagents/ComponentsReference
Asymmetric Strecker ReactionModification of the Strecker synthesis to produce enantioenriched aminonitriles.Chiral reagents (in place of ammonia), chiral crystals of achiral imines. researchgate.netnih.gov
Chiral Auxiliaries/CatalystsUse of chiral molecules to guide the stereochemical pathway of a reaction.Evans oxazolidinones, BINOL-derived phosphoric acids, planar chiral metal complexes. nih.gov
Dynamic Kinetic Resolution (DKR)Combines resolution of a racemate with simultaneous racemization of the undesired enantiomer.Lipases (e.g., CAL-B) and racemization catalysts (e.g., Shvo's catalyst). thieme.de
Substrate-Induced ControlUtilizing a chiral substrate to direct the stereochemistry of a reaction.Chiral natural products like α-pinene or myrtenol (B1201748) as starting materials. beilstein-journals.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In reactions involving α-amino nitriles, several key intermediates have been proposed and identified using a combination of spectroscopic techniques and computational modeling.

In the synthesis of α-amino nitrile-derived ureas, the formation of a tautomeric ketimine species has been proposed to explain the propensity of N-(cyanomethyl)ureas to epimerize. csic.es This intermediate arises from the increased acidity of the α-proton due to the electron-withdrawing effect of the ureido group. csic.es Similarly, in the one-pot, three-component synthesis of bi-α-amino nitrile compounds, the formation of bi-imine compounds as intermediates is considered a crucial step before the final product is obtained. anjs.edu.iq These intermediates are typically characterized using spectroscopic methods like infrared (IR) and mass spectrometry (MS). anjs.edu.iq

More advanced mechanistic studies employ a wider range of analytical tools. In a lanthanide-catalyzed addition of terminal alkynes to nitriles, a key imino lanthanide intermediate was proposed as part of the catalytic cycle. acs.org This intermediate, formed by the insertion of a nitrile into the lanthanide-carbon bond of a lanthanide acetylide, was confirmed by ¹H NMR spectroscopy and mass spectrometry. acs.org

In cases where intermediates are highly reactive or present in low concentrations, computational methods are invaluable. Density Functional Theory (DFT) calculations, frontier molecular orbital (FMO) analysis, and Fukui functions have been used to identify key transition states and intermediates in unexpected reactions of α-amino nitriles. chemrxiv.org For example, in a reaction of C4-Bromopyrazolyl-α-aminonitrile that yielded an unexpected product, calculations predicted a specific conformation as the key intermediate, which undergoes an intramolecular electrocyclic rearrangement, explaining the observed reactivity. chemrxiv.org

The isolation and purification of intermediates, when possible, provide definitive proof of their role in a reaction pathway. In the synthesis of 2-(dimethylamino)-2,3-diphenylpropanenitrile, a crude 2,2-diphenyl-3-methyl-4-chloro-butyronitrile intermediate is formed, which can be purified by vacuum distillation before reacting further with dimethylamine.

Table 3: Identification and Characterization of Reaction Intermediates
Intermediate TypeReaction ContextIdentification/Characterization Method(s)Reference
Ketimine SpeciesEpimerization of N-(cyanomethyl)ureas.Proposed based on ¹H NMR analysis of crude reaction products and mechanistic reasoning. csic.es
Bi-imine CompoundsThree-component synthesis of bi-α-amino nitriles.Inferred as part of the reaction pathway; products characterized by IR and MS. anjs.edu.iq
Imino Lanthanide ComplexLanthanide-catalyzed addition of alkynes to nitriles.Confirmed by ¹H NMR and Mass Spectrometry (MS). acs.org
Conformational IntermediateUnexpected rearrangement of C4-Bromopyrazolyl-α-aminonitrile.Predicted by Density Functional Theory (DFT), FMO analysis, and advanced conformational search algorithms. chemrxiv.org
Halogenated NitrileSynthesis of 2-(dimethylamino)-2,3-diphenylpropanenitrile.Isolated from the reaction mixture and purified by vacuum distillation.

Computational Chemistry and Theoretical Studies on 2 Dimethylamino Butanenitrile

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to modern computational chemistry. researchgate.net These first-principles approaches solve the electronic structure of a molecule to predict its properties. DFT, in particular, has become a widely used tool due to its balance of computational cost and accuracy, making it suitable for studying organic molecules. researchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark results. acs.org

A primary application of quantum chemical methods is the determination of a molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. For a flexible molecule like 2-(Dimethylamino)butanenitrile, this extends to conformational analysis, which involves identifying all stable conformers (rotational isomers) and their relative energies.

The key rotatable bonds in this compound are the C-C and C-N single bonds. Rotation around the central C-C bond, for example, gives rise to various staggered and eclipsed conformations. Theoretical conformational analysis can be performed to determine the energy profile of these rotations. mdpi.com The staggered conformers, such as gauche and anti arrangements of the dimethylamino and nitrile groups, are expected to be energy minima, while eclipsed conformers represent energy maxima. mdpi.com The relative stability of these conformers is governed by a combination of steric hindrance and electronic interactions, such as hyperconjugation.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis study.

Conformer Dihedral Angle (°C-C-C-N) Relative Energy (kcal/mol) Population at 298 K (%)
Anti 180 0.00 65
Gauche 1 60 0.85 17.5

Note: Data is illustrative. Actual values would be obtained from quantum chemical calculations (e.g., DFT B3LYP/6-31G).*

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom of the dimethylamino group, which is a common electron-rich center. The LUMO is anticipated to be an antibonding π* orbital associated with the nitrile (C≡N) group, a typical electron-withdrawing function. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net Computational methods can precisely calculate the energies of these orbitals and map their spatial distribution. researchgate.netresearchgate.net

Table 2: Illustrative FMO Properties for this compound This table presents hypothetical data to illustrate typical FMO analysis results.

Property Value (eV) Description
HOMO Energy -8.9 Indicates ionization potential; localized on the dimethylamino group.
LUMO Energy 1.5 Indicates electron affinity; localized on the nitrile group's π* orbital.

Note: Data is illustrative. Actual values would be obtained from quantum chemical calculations (e.g., DFT/B3LYP).

Simulation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. acs.org

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. louisville.edu Locating and characterizing the TS structure is a key goal of reaction mechanism simulations. Vibrational frequency analysis is used to confirm a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. louisville.edu

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a reaction. A lower activation energy corresponds to a faster reaction. Quantum chemical calculations can provide reliable estimates of activation energies for proposed reaction pathways. ccsnorway.com

This allows for a comprehensive thermodynamic and kinetic evaluation. For instance, if a reaction can proceed through multiple competing pathways, computational analysis can predict which pathway is more favorable by comparing their respective activation energies (kinetic control) and the stability of the final products (thermodynamic control). ccsnorway.comresearchgate.net For this compound, one could theoretically study reactions such as the hydrolysis of the nitrile group or nucleophilic substitution at the carbon alpha to the nitrile.

Table 3: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Nitrile Hydrolysis Reaction This table presents hypothetical data for the acid-catalyzed hydrolysis of this compound to the corresponding amide.

Parameter Value Unit Significance
Activation Energy (Ea) 22.5 kcal/mol Energy barrier for the reaction; determines reaction rate.
Enthalpy of Reaction (ΔH) -15.0 kcal/mol Heat released or absorbed during the reaction.

Note: Data is illustrative and would be derived from calculations involving the optimized structures of reactants, the transition state, and products.

Molecular Modeling and Spectroscopic Property Prediction

Molecular modeling can also be used to predict various spectroscopic properties of this compound. By calculating the response of the molecule's electronic structure to magnetic or electric fields, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR).

For example, Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm a molecular structure or to help assign peaks in a complex experimental spectrum. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is useful for identifying characteristic functional group vibrations, such as the C≡N stretch of the nitrile group or C-N and C-H vibrations. researchgate.net

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table provides a hypothetical comparison to show how computational data is used to validate experimental findings.

Spectroscopic Data Predicted Value Experimental Value
¹³C NMR Chemical Shift (C≡N) 121.5 ppm 120.9 ppm
¹H NMR Chemical Shift (N(CH₃)₂) 2.28 ppm 2.25 ppm

Note: Data is illustrative. Predicted values are typically obtained via DFT calculations (e.g., GIAO for NMR), and experimental values are obtained from laboratory measurements.

Theoretical Prediction of NMR and FT-IR Spectra

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra are invaluable for structural elucidation. uni-bonn.de Computational methods, particularly DFT, can calculate the magnetic shielding tensors for NMR and the vibrational frequencies for FT-IR, which can then be converted into predicted spectra. uni-bonn.deresearchgate.net

For this compound, theoretical calculations would focus on predicting the ¹H and ¹³C NMR chemical shifts and the primary vibrational modes in its IR spectrum. The accuracy of these predictions depends on the chosen level of theory and basis set. researchgate.net While specific theoretical studies for this compound are not detailed in the available literature, the expected spectral features can be inferred from the functional groups present.

NMR Spectra: In a theoretical ¹H NMR spectrum, the protons of the dimethylamino group would be expected to appear as a distinct singlet, while the protons on the butyronitrile (B89842) backbone would show characteristic splitting patterns (e.g., a triplet for the terminal methyl group, a quartet/multiplet for the adjacent methylene (B1212753) group, and a multiplet for the methine proton). For ¹³C NMR, distinct signals would be predicted for the nitrile carbon (typically in the 110-125 ppm range), the carbons of the dimethylamino group, and the carbons of the ethyl group.

FT-IR Spectra: A simulated FT-IR spectrum would prominently feature a sharp absorption band corresponding to the nitrile (C≡N) group stretch, typically found around 2240 cm⁻¹. nih.gov Other key predicted vibrations would include C-H stretching modes of the alkyl groups and C-N stretching from the dimethylamino group.

The table below illustrates the kind of data that would be generated from a DFT-based prediction for the characteristic FT-IR vibrational frequencies of this compound.

Table 1: Illustrative Theoretical FT-IR Peak Assignments for this compound This table is an example based on typical frequency ranges for the given functional groups and does not represent published experimental or theoretical data.

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
~2975-2850C-H StretchAlkyl (CH₃, CH₂)
~2240C≡N StretchNitrile
~1465C-H BendAlkyl (CH₂, CH₃)
~1260-1020C-N StretchDimethylamino

Mass Spectrometry Fragmentation Pathway Simulations and Isomer Differentiation

Mass spectrometry is a key analytical technique for determining molecular weight and structural features by analyzing the fragmentation of a molecule upon ionization. slideshare.net Computational simulations can model the fragmentation pathways of a molecular ion, predicting the relative abundance of different fragment ions. This is crucial for interpreting experimental mass spectra and for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. nih.govraco.cat

For this compound (m/z 112.17), the primary fragmentation pathways would likely be dictated by the presence of the nitrogen atom and the nitrile group. The most common fragmentation for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). This process results in the formation of a stable, resonance-stabilized iminium cation.

Key predicted fragmentation pathways for the molecular ion [C₆H₁₂N₂]⁺• include:

Alpha-Cleavage: Loss of an ethyl radical (•C₂H₅) to form a highly abundant iminium ion at m/z 83. This is often the base peak in the mass spectra of such amines.

Loss of Acetonitrile (B52724): Fragmentation could lead to the loss of a neutral acetonitrile molecule.

McLafferty-type Rearrangement: While less common for this specific structure compared to carbonyls, rearrangements involving hydrogen transfer could occur. libretexts.org

Computational studies are particularly useful for differentiating isomers, such as distinguishing this compound from its isomers like 3-aminopiperidine or other aminonitrile structures with the same molecular formula (C₆H₁₂N₂). By calculating the energies of the different isomers and their respective fragment ions, a predicted mass spectrum can be generated for each one. arcjournals.org Comparing these simulated spectra allows for the identification of unique fragment ions or significant differences in fragment abundances that can serve as fingerprints for each isomer.

The following table outlines plausible fragmentation patterns for this compound that could be investigated through simulation.

Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound This table illustrates potential fragmentation based on general principles of mass spectrometry and does not represent published simulation data.

m/z ValueProposed Fragment IonNeutral LossFragmentation Pathway
112[C₆H₁₂N₂]⁺•-Molecular Ion
83[C₄H₉N₂]⁺•C₂H₅α-Cleavage (loss of ethyl radical)
71[C₄H₉N]⁺••CHNLoss of hydrogen cyanide radical
57[C₃H₇N]⁺••C₃H₅NCleavage of the butyronitrile chain
44[C₂H₆N]⁺•C₄H₆NCleavage yielding dimethyliminium ion

Advanced Synthetic Applications and Derivatization Strategies of the 2 Dimethylamino Butanenitrile Core

Design and Synthesis of Novel Functionalized Analogues and Derivatives

The inherent reactivity of the 2-(dimethylamino)butanenitrile core makes it an excellent starting point for creating a diverse library of new chemical entities. Synthetic chemists have explored various strategies to modify this core, leading to compounds with unique properties and applications.

The butanenitrile backbone of the core molecule offers multiple sites for substitution, enabling the synthesis of a wide array of analogues. A common strategy involves the introduction of aryl groups, which can significantly alter the molecule's steric and electronic properties. For instance, the synthesis of 2-(N, N-dimethylamino)-2-phenylbutyronitrile is achieved through an addition reaction involving sodium cyanide, dimethylamine (B145610), and propiophenone. google.com This process highlights the feasibility of installing a phenyl group at the C2 position, adjacent to the nitrile and dimethylamino functionalities.

Further complexity can be introduced by adding substituents to other positions. In the synthesis of precursors for methadone and its isomers, diphenylacetonitrile (B117805) is reacted with substituted propane (B168953) derivatives like 1-dimethylamino-2-chloropropane. google.comgoogle.com This reaction yields structures such as 2,2-diphenyl-3-methyl-4-dimethylamino-butyronitrile, effectively demonstrating the attachment of two phenyl groups at C2 and a methyl group at C3 of a related aminonitrile structure. google.comgoogle.com These examples underscore the synthetic flexibility of the aminonitrile framework, allowing for the creation of highly substituted and sterically hindered molecules.

Table 1: Examples of Substitutions on the Aminonitrile Backbone

Position of Substitution Substituent(s) Example Compound Synthetic Precursors
C2 Phenyl 2-(N, N-dimethylamino)-2-phenylbutyronitrile Propiophenone, Dimethylamine, Sodium Cyanide google.com

The functional groups of the this compound unit can participate in reactions that build larger, more complex molecular architectures. The aminonitrile motif is a valuable component in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For example, the principles of the Ugi reaction can be applied to generate diverse macrocyclic compounds, demonstrating how amine and nitrile-related functionalities can be integrated into large ring systems. nih.gov

Furthermore, the reactivity of aminonitriles allows for their use in the synthesis of heterocyclic compounds. Research has shown that reactions involving carbonyl derivatives of acetylene (B1199291) and 3,3-diaminoacrylonitriles can lead to the formation of non-aromatic pyrrole (B145914) derivatives. nih.gov This type of cyclization reaction opens pathways to novel heterocyclic scaffolds that can be explored for various applications. The dimethylamino-butanenitrile unit, with its nucleophilic amine and electrophilic nitrile carbon (after activation), is a prime candidate for similar strategies aimed at constructing complex, multi-ring systems.

Role as Key Intermediates in Complex Organic Synthesis

The this compound core and its substituted analogues are crucial building blocks in the multistep synthesis of various high-value chemicals, ranging from pharmaceuticals to agrochemicals.

One of the most significant applications of substituted dimethylamino-nitrile cores is in the synthesis of the analgesic drug Methadone and its isomers, such as isoamidone. google.comwikipedia.org The key step involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base like sodamide or sodium hydroxide. google.comscribd.comgoogle.com

This reaction typically produces a mixture of two isomeric nitrile intermediates:

2,2-diphenyl-4-dimethylaminopentanenitrile (Methadone nitrile)

2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (Isomethadone nitrile) google.comscribd.comnih.gov

The formation of these two isomers occurs because 1-dimethylamino-2-chloropropane first cyclizes to form a reactive aziridinium (B1262131) ion intermediate. The carbanion of diphenylacetonitrile can then attack this ring at one of two positions, leading to the different products. google.comscribd.comgoogle.com The desired methadone nitrile is then converted into methadone via a Grignard reaction with an ethylmagnesium halide. google.com This synthetic route highlights the central role of the aminonitrile intermediate in the production of this important pharmaceutical.

Table 2: Synthesis of Methadone Nitrile Intermediates

Reactant 1 Reactant 2 Base Key Intermediate Product(s)

The versatile reactivity of the aminonitrile scaffold makes it a valuable building block for a range of specialty chemicals. While specific, large-scale applications in agrochemicals starting directly from this compound are not extensively documented in the literature, the functional groups present are common in molecules developed for crop protection. The development of novel reagents for the asymmetric synthesis of amines, for example, has been applied to the production of agrochemicals, indicating the importance of amine-containing chiral centers in the field. yale.edu The this compound core provides a synthetically accessible platform from which more complex molecules with potential biological activity can be derived.

Development of Chiral Butanenitrile Scaffolds for Asymmetric Transformations

Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. yale.edunih.gov Developing chiral versions of the this compound scaffold could provide valuable building blocks for creating enantiomerically pure target molecules.

The key to creating a chiral butanenitrile scaffold is to control the stereochemistry at the C2 position, which becomes a stereocenter when substituted with four different groups. Several strategies can be envisioned for this purpose:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively, after which the auxiliary is removed. semanticscholar.org This is a well-established method for controlling stereochemistry in a wide range of transformations.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other during the synthesis of the butanenitrile itself or its derivatives.

Resolution of Racemates: A racemic mixture of the butanenitrile can be separated into its individual enantiomers through techniques such as crystallization with a chiral resolving agent.

The importance of such chiral scaffolds is exemplified in the synthesis of enantiomerically pure methadone and its metabolites, which are studied for their specific interactions with biological targets like the N-Methyl-d-aspartate (NMDA) receptor. nih.gov A readily available, chiral this compound scaffold could significantly streamline the synthesis of these and other complex chiral amines, amides, and related pharmaceutical targets. nih.gov

Analytical and Spectroscopic Approaches for Structural and Mechanistic Elucidation in 2 Dimethylamino Butanenitrile Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(Dimethylamino)butanenitrile. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the types of protons and carbons present, complex molecules often exhibit signal overlap that complicates direct assignment. Two-dimensional (2D) NMR techniques are employed to overcome this challenge by spreading the spectral information across two frequency dimensions, revealing correlations between different nuclei. nih.gov

For this compound, a combination of 2D NMR experiments would be used for unambiguous assignment:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would clearly show the correlation between the proton at the chiral center (C2) and the methylene (B1212753) (CH₂) protons of the ethyl group, as well as the coupling between the methylene and methyl (CH₃) protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom in the molecule based on the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net For instance, it would show correlations from the dimethylamino protons to both the C2 carbon and the methyl carbons, confirming the connectivity of the dimethylamino group.

The following table presents the predicted NMR data for this compound, which would be confirmed and assigned using the aforementioned 2D techniques.

Predicted NMR Data for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity
¹H -CH(CN)- ~3.4 - 3.6 Triplet (t)
¹H -N(CH ₃)₂ ~2.3 - 2.5 Singlet (s)
¹H -CH ₂CH₃ ~1.6 - 1.8 Multiplet (m)
¹H -CH₂CH ~0.9 - 1.1 Triplet (t)
¹³C -C N ~120 - 122 -
¹³C -C H(CN)- ~55 - 58 -
¹³C -N(C H₃)₂ ~40 - 43 -
¹³C -C H₂CH₃ ~25 - 28 -

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics by monitoring the reaction directly inside the NMR spectrometer. nih.govcardiff.ac.uknih.govdocumentsdelivered.com This approach allows for the real-time observation of the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for quenching or sampling. cardiff.ac.uk When applied to the synthesis of this compound, in situ NMR could provide valuable insights into the reaction pathway, help identify transient intermediates, and allow for the determination of kinetic parameters, leading to optimized reaction conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Reaction Progress Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum is dominated by several key absorptions:

Nitrile (C≡N) Stretch: A sharp, intense absorption band in the range of 2260-2240 cm⁻¹ is the most characteristic signal, confirming the presence of the nitrile group.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl and dimethylamino groups.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond of the dimethylamino group appears in the 1250-1020 cm⁻¹ region.

FT-IR is also highly effective for monitoring reaction progress, particularly in syntheses involving the formation of the nitrile group. thermofisher.comjascoinc.com For instance, in a Strecker synthesis, the disappearance of the carbonyl (C=O) stretching band from the starting aldehyde and the concurrent appearance of the strong C≡N band would indicate the conversion to the desired aminonitrile product. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Type of Vibration
2975 - 2850 C-H (Alkyl) Stretch
2260 - 2240 C≡N (Nitrile) Stretch
1470 - 1430 C-H (Alkyl) Bend

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound from the molecular ion peak and offers structural information through the analysis of fragmentation patterns. whitman.edu

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (112.17 g/mol ). The molecule would then fragment in a predictable manner upon ionization. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized cation.

For this compound, the most likely alpha-cleavage involves the loss of the ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion. This characteristic fragmentation pattern is crucial for confirming the structure and distinguishing it from isomers, which would produce different fragment ions.

Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Description
112 [C₆H₁₂N₂]⁺• Molecular Ion (M⁺•)
83 [C₄H₇N₂]⁺ Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations (e.g., Chiral HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of this compound by detecting and quantifying any impurities or unreacted starting materials.

The carbon atom bonded to both the nitrile and the dimethylamino group is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). Since enantiomers often exhibit different biological activities, their separation and quantification are critical. americanpharmaceuticalreview.comcsfarmacie.cz

Chiral HPLC is the most common method for separating enantiomers. chiralpedia.comnih.gov This is achieved by using a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The two enantiomers of this compound interact differently with the CSP, causing them to travel through the column at different rates and elute as two separate peaks. csfarmacie.cz This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.

Integration of Spectroscopic Data with Computational Predictions for Enhanced Characterization

Modern structural elucidation frequently combines experimental data with computational chemistry to achieve a higher level of confidence. acs.orgnih.gov Quantum mechanical calculations can predict spectroscopic properties for a proposed structure. For example, software can calculate the expected ¹H and ¹³C NMR chemical shifts and FT-IR vibrational frequencies for this compound. researchgate.netresearchgate.net

These predicted spectra are then compared with the experimentally obtained data. mdpi.com A strong correlation between the predicted and measured spectra provides powerful evidence for the correctness of the structural assignment. This integrated approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between closely related isomers where experimental data alone may not be conclusive.

Industrial Synthesis Research and Process Optimization of 2 Dimethylamino Butanenitrile Derivatives

Scalable Synthesis Development and Yield Enhancement Strategies

The transition from laboratory-scale synthesis to industrial production of 2-(dimethylamino)butanenitrile derivatives necessitates the development of scalable and robust processes that ensure high yields and purity. A significant challenge in the large-scale production of α-aminonitriles is maintaining reaction efficiency and minimizing side reactions. mdpi.com

One of the primary strategies for enhancing yield is the optimization of the Strecker reaction. While the traditional method is effective, modern industrial processes often employ modifications to improve outcomes. For instance, the use of alternative cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), can lead to higher yields and milder reaction conditions compared to hydrogen cyanide. nih.gov

Continuous flow chemistry is an emerging approach for the scalable synthesis of α-aminonitriles. Microreactor technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and reduced reaction times. This methodology also enhances safety, particularly when dealing with hazardous reagents like cyanides, by minimizing the volume of reactants at any given time.

Yield enhancement is also pursued through the development of novel catalytic systems. Various catalysts, including Lewis acids and organocatalysts, have been shown to improve the efficiency of the Strecker reaction. For example, indium powder has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, offering excellent yields for a wide range of amines and aldehydes. nih.govnih.gov

Interactive Table: Comparison of Catalysts for α-Aminonitrile Synthesis

CatalystSubstratesSolventReaction TimeYield (%)Reference
Indium PowderBenzaldehyde, Aniline, TMSCNWater30 min98 nih.govnih.gov
Fe(Cp)₂PF₆Various aldehydes and ketonesSolvent-free20 minExcellent researchgate.net
Sulfated PolyborateBenzaldehyde, Aniline, TMSCNSolvent-freeRoom Temp.99 mdpi.com
Formic AcidVarious aldehydes and aminesAqueousRoom Temp.High mdpi.com

Note: This table presents data for the synthesis of various α-aminonitriles as specific data for this compound was not available.

Optimization of Reaction Conditions for Industrial Application

The optimization of reaction conditions is a critical factor in the industrial synthesis of this compound derivatives to ensure cost-effectiveness, safety, and product quality. Key parameters that are meticulously controlled include temperature, pressure, solvent, and catalyst loading.

A patent describing the preparation of a related compound, 2-(N,N-dimethylamino)-2-phenylbutyronitrile, provides insight into industrially relevant reaction conditions. The process involves the reaction of propiophenone, sodium cyanide, and dimethylamine (B145610) in a solvent. The reaction is carried out under pressure and at an elevated temperature to drive the reaction to completion and maximize the yield. google.com

Table: Optimized Reaction Parameters for the Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile google.com

ParameterValue
Reactants Propiophenone, Sodium Cyanide, Dimethylamine
Solvent Methanol
Temperature 80 °C
Pressure 0.3 MPa
Reaction Time 8 hours
Yield 86.4%

This data is for a phenyl derivative and serves as an illustrative example of industrial reaction conditions for a related aminonitrile.

Consideration of Sustainability Metrics in Production Processes

In modern chemical manufacturing, the sustainability of a production process is of paramount importance. Several metrics are used to evaluate the environmental footprint of a chemical synthesis, with the goal of developing greener and more efficient processes.

Process Mass Intensity (PMI) is a key metric advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable. acs.org PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more sustainable process with less waste generation.

E-Factor (Environmental Factor) is another widely used metric that measures the amount of waste produced per kilogram of product. mdpi.com The ideal E-factor is zero, signifying a waste-free process.

Strategies to improve the sustainability of this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The Strecker reaction, being a three-component condensation, generally has a good atom economy. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water or bio-based solvents. nih.govnih.gov

Catalysis: Employing catalysts to enable reactions to proceed under milder conditions, reduce energy consumption, and allow for catalyst recycling and reuse. mdpi.comresearchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. rsc.org

Recent research has focused on developing greener alternatives to the traditional Strecker reaction. For example, a method utilizing off-the-shelf ammonium (B1175870) salts as catalysts avoids the use of toxic cyanation reagents and can be performed in the presence of air and moisture. nih.gov The use of non-toxic cyanide sources, such as aliphatic nitriles derived from biomass, is also an area of active investigation. rsc.org

Table: Green Chemistry Metrics

MetricFormulaIdeal ValueSignificance
Process Mass Intensity (PMI) Total mass in (kg) / Mass of product (kg)LowMeasures the overall process efficiency and waste generation. acs.org
E-Factor Total waste (kg) / Mass of product (kg)0Quantifies the amount of waste produced. mdpi.com
Atom Economy (MW of product / Σ MW of reactants) x 100%100%Measures the efficiency of atom incorporation from reactants to product. acs.org

By focusing on these sustainability metrics, the chemical industry can develop more environmentally responsible and economically viable processes for the production of this compound and its derivatives.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-(Dimethylamino)butanenitrile, and how do they resolve structural ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR : Identifies protons adjacent to the dimethylamino group (δ ~2.2–2.8 ppm for N(CH3)2) and the nitrile-adjacent CH2 groups (δ ~1.8–2.5 ppm).
    • 13C NMR : Confirms the nitrile carbon (δ ~115–120 ppm) and quaternary carbons near the dimethylamino group.
  • Infrared Spectroscopy (IR) : Detects the nitrile stretch (C≡N) at ~2240 cm⁻¹, distinguishing it from amine or carbonyl functionalities .
  • Mass Spectrometry (MS) : Validates the molecular ion peak (e.g., m/z 267.165 for C12H15BrN2 in brominated analogs) and fragmentation patterns .

Q. Table 1: Key Spectroscopic Signals

TechniqueObserved SignalStructural Insight
1H NMRδ 2.2–2.8 (s, 6H, N(CH3)2)Confirms dimethylamino group
IR2240 cm⁻¹ (C≡N)Verifies nitrile functionality
HRMSm/z 267.165 (M+H)+Validates molecular formula

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient elution (e.g., ethyl acetate/hexane 3:7 → 1:1) to separate polar impurities. Monitor fractions via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) .
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to enhance crystal purity.
  • Distillation : For thermally stable batches, fractional distillation under reduced pressure minimizes decomposition.

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize impurities like Chlorpheniramine impurity A (2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile)?

Methodological Answer:

  • Reaction Monitoring : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect early-stage byproducts. Impurity A elutes later (~12–14 min) than the target compound due to its larger structure .
  • Catalyst Optimization : Use palladium catalysts in coupling reactions to reduce branching byproducts.
  • Temperature Control : Maintain reactions below 60°C to prevent dimerization or cyclization side reactions .

Q. Table 2: Impurity Profiling

ImpurityRetention Time (HPLC)SourceMitigation Strategy
Chlorpheniramine A12–14 minAlkylation side reactionsLower reaction temperature
Dimerized product8–10 minThermal degradationUse inert atmosphere

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitrile group (LUMO-rich) is prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF) to enhance reaction kinetics.
  • QSPR Models : Correlate substituent effects (e.g., bromine vs. chlorine in analogs) with reaction rates using regression analysis .

Q. How do structural modifications at the dimethylamino group influence bioactivity in antipsychotic derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace dimethylamino with bulkier groups (e.g., diethylamino) to assess blood-brain barrier penetration .
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability.
  • In Vivo Testing : Evaluate dopamine receptor binding affinity (IC50) in murine models using radiolabeled analogs .

Q. What analytical strategies resolve co-eluting impurities in this compound samples?

Methodological Answer:

  • Tandem LC-MS/MS : Use multiple reaction monitoring (MRM) to differentiate isobaric impurities. For example, Chlorpheniramine impurity D (C17H18ClN3) has distinct fragmentation ions (m/z 299.80 → 116.07) .
  • Chiral Chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.